Fumarate de kétotifène

Vue d'ensemble

Description

Ketotifen fumarate is a type of asthma medication which, when taken every day and used along with other anti-asthma medications, may reduce the frequency, severity, and duration of asthma symptoms or attacks in children . It is also an antihistamine that prevents allergic reactions and treats allergic symptoms . It’s commonly paired with fumaric acid to form Ketotifen fumarate and is available in various forms, including topical eye drops (Ophthalmic solution) and oral tablets .

Synthesis Analysis

Ketotifen fumarate shows several limitations, including high-first pass metabolism, poor oral bioavailability (50%), and short half-life of 3 h . A novel non-invasive transdermal ketotifen fumarate–loaded cubosome-laden gel was formulated to achieve sustained drug release for effective treatment of asthma .

Molecular Structure Analysis

The crystal structure of ketotifen fumarate was determined. The crystal belongs to space group P1 and there are two molecules in an asymmetric unit .

Chemical Reactions Analysis

Ketotifen fumarate has been analyzed using titrimetric and spectrophotometric methods with cerium (IV) as the oxidimetric agent . Visible spectrophotometric methods have also been used for its determination .

Physical And Chemical Properties Analysis

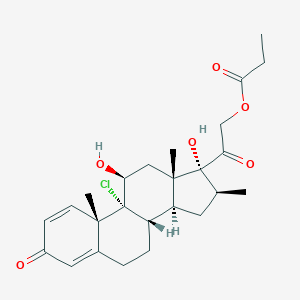

Ketotifen fumarate has a molecular formula of C23H23NO5S and a molecular weight of 425.5 . It is soluble in DMSO and water .

Applications De Recherche Scientifique

Fumarate de kétotifène : Analyse complète des applications de la recherche scientifique

Traitement de la conjonctivite allergique : Le this compound est couramment utilisé sous sa forme ophtalmique pour traiter la conjonctivite allergique, offrant un soulagement des démangeaisons et des rougeurs des yeux causées par les allergies .

Gestion de l’asthme et des affections respiratoires : Cliniquement, le kétotifène est utilisé pour gérer l’asthme, la rhinite et d’autres réactions allergiques en raison de ses propriétés antihistaminiques. Il joue un rôle important dans la prévention des crises d’asthme et la gestion des affections respiratoires .

Systèmes de libération transdermique de médicaments : Des recherches ont été menées sur la formulation d’un gel chargé en cubosomes et en this compound à libération transdermique. L’objectif est de surmonter les limites telles que le métabolisme de premier passage élevé et la faible biodisponibilité orale, en offrant une libération prolongée du médicament pour un traitement efficace de l’asthme .

Développement de comprimés à dissolution rapide : Des recherches sont en cours pour développer des comprimés à dissolution rapide (FDT) de kétotifène, ce qui offrirait une voie d’administration plus pratique, en particulier pour les patients ayant des difficultés à avaler des comprimés traditionnels .

Thérapie du cancer de la prostate neuroendocrine : Des études récentes ont repositionné le kétotifène comme une stratégie thérapeutique potentielle pour le cancer de la prostate neuroendocrine (NEPC). Les résultats in vivo ont montré que le kétotifène prolongeait considérablement la survie globale et réduisait le risque de métastases à distance dans un modèle murin de NEPC .

Mécanisme D'action

Target of Action

Ketotifen fumarate primarily targets the histamine H1 receptors and mast cells . Histamine H1 receptors are found on various cells in the body, such as smooth muscle, endothelium, and nerve cells . Mast cells are a type of white blood cell that plays a crucial role in allergic reactions .

Mode of Action

Ketotifen fumarate acts as a non-competitive antagonist of H1 histamine receptors . It prevents the binding of histamine to these receptors, thus reducing the symptoms of histamine-mediated reactions, such as itching, sneezing, wheezing, and swelling . As a mast cell stabilizer, it inhibits the release of allergic and inflammatory mediators such as histamine and leukotrienes .

Biochemical Pathways

The primary biochemical pathway affected by ketotifen fumarate is the histamine pathway . By blocking the H1 histamine receptors, ketotifen fumarate prevents histamine from exerting its effects, thereby mitigating allergic reactions . Additionally, it also functions as a leukotriene antagonist, which blocks inflammation-causing chemicals known as leukotrienes .

Pharmacokinetics

Ketotifen fumarate exhibits a bioavailability of 60% . It undergoes metabolism in the liver and has an elimination half-life of approximately 12 hours . It shows several limitations, including high-first pass metabolism, poor oral bioavailability (50%), and short half-life of 3 hours .

Result of Action

The molecular and cellular effects of ketotifen fumarate’s action include the suppression of neuroendocrine differentiation , reduction of cell viability , and reversal of the lineage switch via targeting the IL-6/STAT3 pathway . It effectively reduces respiratory symptoms and the need for concomitant antiasthmatic drugs in about 70% of patients with mild to moderate bronchial asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ketotifen fumarate. For instance, the formulation of the drug can affect its release and absorption. A study showed that a transdermal ketotifen fumarate-loaded cubosome-laden gel sustained the release of the drug for effective treatment of chronic asthma . This suggests that the drug delivery system can significantly impact the drug’s action and efficacy.

Safety and Hazards

Orientations Futures

Ketotifen fumarate is used to prevent and treat itching of the eyes caused by allergies . It may have additional uses that aren’t described in this article . Only take ketotifen as prescribed or recommended by your healthcare provider . It is recommended to continue to use this medication as prescribed until pollen season is over or you are no longer exposed to the allergic substance, even when allergic symptoms disappear or improve .

Propriétés

IUPAC Name |

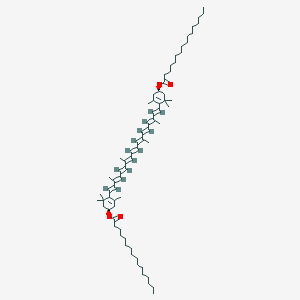

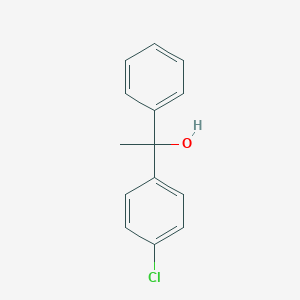

(E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQQEYBLVYAWNX-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892970 | |

| Record name | Ketotifen fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34580-14-8 | |

| Record name | Ketotifen fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34580-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketotifen fumarate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOTIFEN FUMARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketotifen fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-dihydro-4-(1-methylpiperidin-4-ylidene)-10H-benzo[4,5]cyclohepta[1,2-b]thiophene-10-one fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOTIFEN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBD503WORO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

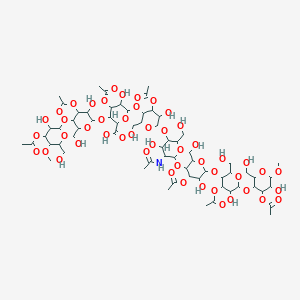

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.